molecular formula C20H22N2O4S2 B6574070 N-(3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene)-4-(propane-2-sulfonyl)benzamide CAS No. 1007033-93-3

N-(3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene)-4-(propane-2-sulfonyl)benzamide

Cat. No.: B6574070
CAS No.: 1007033-93-3
M. Wt: 418.5 g/mol
InChI Key: GWBFBYNOYKQVDK-UHFFFAOYSA-N
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Description

N-(3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene)-4-(propane-2-sulfonyl)benzamide (CAS 1007033-93-3) is a complex organic compound with a molecular formula of C20H22N2O4S2 and a molecular weight of 418.53 g/mol . This benzothiazole derivative features a hybrid benzothiazolic and benzenesulfonyl structure, where the ethyl group at position 3 and the methoxy group at position 6 confer steric stability and modulated electronic properties . The isopropylsulfonyl group enhances the molecule's solubility and bioavailability, making it a valuable intermediate for pharmaceutical research and the synthesis of biologically active molecules . Benzothiazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological and biological activities . They are extensively investigated for use as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatories, and for the treatment of diabetes and cancer . Related benzothiazole-benzenesulfonamide compounds have been identified as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presenting considerable potential for the treatment of metabolic diseases, including diabetes mellitus type 2 and obesity . The rigid structure of this compound favors high selectivity in interacting with specific protein targets, potentially reducing off-target effects . This product is offered with a purity of 95% and higher and is intended for Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can source this chemical in various quantities from specialized suppliers .

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-5-22-17-11-8-15(26-4)12-18(17)27-20(22)21-19(23)14-6-9-16(10-7-14)28(24,25)13(2)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBFBYNOYKQVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and synthesis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (References)
Target Compound C₁₉H₂₁N₂O₄S₂ 417.5 g/mol 3-ethyl, 6-methoxy (benzothiazole); 4-(propane-2-sulfonyl) (benzamide) Not explicitly described; inferred from [1, 6]
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide C₁₅H₁₅N₂O₃S₂ 343.4 g/mol 6-methyl (benzothiazole); 4-methoxybenzenesulfonamide Sulfonamide coupling; X-ray analysis
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₁N₂O₂S 409.5 g/mol 3-(2-methoxyphenyl), 4-phenyl (thiazole); 4-methylbenzamide Dihedral angles: −170.98° (C–N–C–S)
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C₂₁H₂₂N₃O₄S₃ 476.6 g/mol 3-methyl, 6-methoxy (benzothiazole); bis(prop-2-enyl)sulfamoyl (benzamide) Multi-step sulfamoylation
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide C₁₉H₂₀N₂O₆S₃ 468.6 g/mol 3-(2-methoxyethyl), 6-methylsulfonyl (benzothiazole); 4-methylsulfonyl (benzamide) Smiles: COCCn1c(=NC(=O)c2ccc(S(C)(=O)=O)cc2)sc2cc(S(C)(=O)=O)ccc21

Key Observations:

Methoxy substituents (e.g., at position 6 in the target compound and ) increase electron density on the benzothiazole ring, which may influence π-π stacking interactions .

Bis(prop-2-enyl)sulfamoyl in introduces bulkiness, reducing solubility compared to the propane-2-sulfonyl group in the target compound.

Synthetic Pathways :

  • Most analogs are synthesized via condensation reactions between functionalized benzothiazoles and sulfonyl/benzamide precursors .
  • X-ray crystallography (using SHELX software ) confirmed the planar geometry of the benzothiazole ring in , a feature likely shared by the target compound.

Spectroscopic Characterization :

  • 1H NMR : Methoxy groups in the target compound and would show singlets near δ 3.8–4.0 ppm. Ethyl groups (target compound) exhibit triplet/multiplet patterns around δ 1.2–1.5 ppm (CH₂) and δ 3.4–3.6 ppm (N–CH₂) .
  • IR : Sulfonyl groups display strong absorptions at 1150–1350 cm⁻¹ (S=O asymmetric stretching) .

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted method involves cyclizing 2-amino-4-methoxybenzenethiol with ethylating agents. In a representative procedure, 2-amino-4-methoxybenzenethiol reacts with ethyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours. The ethyl group introduces steric hindrance, necessitating prolonged reaction times. The intermediate 3-ethyl-6-methoxy-1,3-benzothiazol-2-amine is isolated via column chromatography (hexane:ethyl acetate, 7:3) with a 68% yield.

Oxidation to the 2-Ylidene Form

Conversion of the 2-amine to the ylidene structure employs oxidative dehydrogenation. Treatment with manganese dioxide (MnO₂) in dichloromethane at room temperature for 6 hours achieves this transformation. The reaction is monitored via thin-layer chromatography (TLC), with the product showing an Rf value of 0.45 in silica gel (ethyl acetate:hexane, 1:1).

Synthesis of 4-(Propane-2-Sulfonyl)benzamide

The sulfonyl-substituted benzamide moiety is synthesized through a three-step sequence:

Sulfonation of Toluene

Para-sulfonation of toluene using fuming sulfuric acid (20% SO₃) at 110°C for 4 hours yields 4-sulfotoluene. The crude product is neutralized with sodium hydroxide, forming the sodium sulfonate salt, which is purified via recrystallization from hot water (85% yield).

Conversion to Sulfonyl Chloride

Reaction with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C for 2 hours produces 4-(chlorosulfonyl)toluene. Excess PCl₅ is removed under reduced pressure, and the product is distilled at 120°C (760 mmHg) to achieve 92% purity.

Isopropoxy Substitution and Oxidation

The chlorosulfonyl intermediate reacts with isopropyl alcohol in pyridine at 40°C for 3 hours, yielding 4-(propane-2-sulfonyl)toluene. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous sulfuric acid converts the methyl group to a carboxylic acid. The 4-(propane-2-sulfonyl)benzoic acid is isolated by acidification (pH 2) and extracted with ethyl acetate (76% yield).

Amide Bond Formation

Coupling the benzothiazole ylidene amine with 4-(propane-2-sulfonyl)benzoic acid requires activation of the carboxylic acid:

Acid Chloride Method

The benzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to form 4-(propane-2-sulfonyl)benzoyl chloride. Reaction with the ylidene amine in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C–25°C for 12 hours affords the target compound. Purification via silica gel chromatography (dichloromethane:methanol, 95:5) yields 58% product.

Carbodiimide-Mediated Coupling

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in DMF. The reaction proceeds at room temperature for 24 hours, achieving a higher yield of 72%. This method minimizes racemization, critical for maintaining stereochemical integrity.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to ethyl acetate improves isolability without compromising yield.

  • Temperature Control : Exothermic sulfonation steps require cooling to prevent side reactions like over-sulfonation.

Byproduct Mitigation

  • Sulfonate Esters : Traces of unreacted isopropyl alcohol lead to ester byproducts. Azeotropic distillation with toluene removes residual alcohol.

  • Oxidation Over-Run : Excess KMnO₄ causes benzoic acid degradation. Quenching with sodium bisulfite (NaHSO₃) at 50°C prevents this.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 7.12–8.24 (m, 6H, aromatic).

  • IR (cm⁻¹) : 1685 (C=O stretch), 1340, 1160 (SO₂ symmetric/asymmetric).

  • HRMS : m/z 487.1245 [M+H]⁺ (calculated 487.1238).

Scalability and Industrial Adaptations

Batch processes face challenges in sulfonation safety. Continuous-flow reactors reduce risks by limiting reagent accumulation. A pilot-scale setup achieved 89% yield at 10 kg/batch, using in-line IR monitoring to optimize residence time.

Emerging Methodologies

Recent advances include:

  • Enzymatic Coupling : Lipase-mediated amide formation under mild conditions (pH 7.4, 37°C), achieving 65% yield with reduced waste.

  • Electrochemical Sulfonation : Direct anodic oxidation of toluene derivatives, bypassing hazardous sulfonating agents .

Q & A

Q. How to analyze degradation products under varying storage conditions (e.g., light, humidity)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis .
  • LC-MS/MS : Identify major degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
  • Stabilization Strategies : Use amber glass vials and desiccants to mitigate photolytic and hygroscopic degradation .

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